N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide
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Overview
Description
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the pyrrolidine ring, and the cyclohexene ring. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Formation of the Pyrrolidine Ring: This can be synthesized via the Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a carbonyl compound.
Formation of the Cyclohexene Ring: This can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of a conjugated diene and a dienophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can yield the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiophene and pyrrolidine derivatives.
Medicine: As a potential therapeutic agent due to its unique structural properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid.
Cyclohexene Derivatives: Compounds containing the cyclohexene ring, such as cyclohexene-1-carboxylic acid.
Uniqueness
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide is unique due to the combination of these three distinct ring systems in a single molecule. This unique structure may confer specific properties and activities that are not observed in simpler analogs.
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(14-4-2-1-3-5-14)17-15-6-8-18(11-15)10-13-7-9-20-12-13/h1-2,7,9,12,14-15H,3-6,8,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUNGEZGMTUELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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